molecular formula C9H12ClNO3S2 B2588455 2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide CAS No. 2411243-01-9

2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide

Cat. No.: B2588455
CAS No.: 2411243-01-9
M. Wt: 281.77
InChI Key: MNFARYZOOLQXCY-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide is an organic compound with the molecular formula C9H12ClNO2S2. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a chloro-substituted propanamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide typically involves the following steps:

    Formation of the Thiophene Sulfonyl Intermediate: Thiophene is sulfonated using chlorosulfonic acid to form thiophene-2-sulfonyl chloride.

    Nucleophilic Substitution: The thiophene-2-sulfonyl chloride is then reacted with 2-aminoethyl chloride under basic conditions to form 2-(thiophene-2-sulfonyl)ethylamine.

    Amidation: Finally, 2-(thiophene-2-sulfonyl)ethylamine is reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

Scientific Research Applications

2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chlorothiophene: A simpler compound with similar reactivity but lacking the sulfonyl and amide functionalities.

    2-chloro-N-(2-thiophen-2-yl)ethylacetamide: Similar structure but with an acetamide group instead of a propanamide group.

    Thiophene-2-sulfonamide: Contains the sulfonyl group but lacks the chloro and propanamide functionalities.

Uniqueness

2-chloro-N-[2-(thiophene-2-sulfonyl)ethyl]propanamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S2/c1-7(10)9(12)11-4-6-16(13,14)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFARYZOOLQXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)C1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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